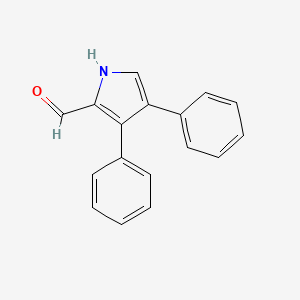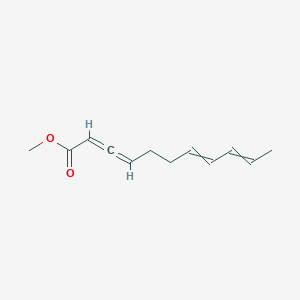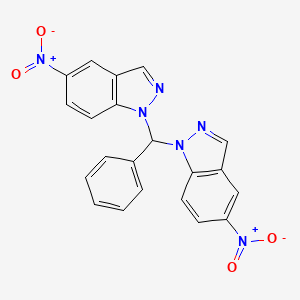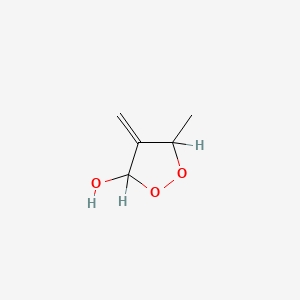![molecular formula C11H13N3O2 B14323533 2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol CAS No. 106984-03-6](/img/structure/B14323533.png)
2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol is a compound that features both an imidazole ring and a benzene ring with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde . Another method involves the cyclization of amido-nitriles under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, often utilizing catalysts and specific reaction conditions to increase yield and purity. For example, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity and other biochemical pathways . The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with similar chemical properties.
Benzimidazole: Contains an additional benzene ring fused to the imidazole ring.
Histidine: An amino acid with an imidazole side chain.
Uniqueness
2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol is unique due to the presence of both an imidazole ring and hydroxyl-substituted benzene ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
106984-03-6 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethylamino]benzene-1,4-diol |
InChI |
InChI=1S/C11H13N3O2/c15-9-1-2-11(16)10(5-9)13-4-3-8-6-12-7-14-8/h1-2,5-7,13,15-16H,3-4H2,(H,12,14) |
InChI Key |
GDPNTSJRIVUSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)NCCC2=CN=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)



![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)

![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)


![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)

